molecular formula C5H6BN3O2 B13567383 (3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid

(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid

Cat. No.: B13567383
M. Wt: 150.93 g/mol
InChI Key: QYRBNUJZVJQRTC-UHFFFAOYSA-N
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Description

(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid is a boronic acid derivative featuring a pyrazole ring with a cyano group at the 3-position and a methyl group at the 1-position. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid typically involves the formation of the pyrazole ring followed by the introduction of the boronic acid group. One common method involves the cyclization of appropriate precursors to form the pyrazole ring, followed by borylation.

    Cyclization: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-diketones or β-keto esters under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding alcohols or ketones.

    Reduction: Reduction of the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of pyrazole-4-carboxylic acid derivatives.

    Reduction: Formation of 3-amino-1-methyl-1H-pyrazol-4-yl)boronic acid.

    Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as an enzyme inhibitor due to the boronic acid group’s ability to form reversible covalent bonds with active site residues.

    Medicine: Explored for its potential in drug development, particularly in the design of protease inhibitors.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of (3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with hydroxyl or amino groups in proteins, making it a valuable tool in enzyme inhibition studies. The pyrazole ring can also participate in π-π stacking interactions and hydrogen bonding, contributing to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (3-cyano-1H-pyrazol-4-yl)boronic acid: Lacks the methyl group at the 1-position.

    (3-amino-1-methyl-1H-pyrazol-4-yl)boronic acid: Features an amino group instead of a cyano group.

    (3-cyano-1-methyl-1H-pyrazol-5-yl)boronic acid: Has the boronic acid group at the 5-position instead of the 4-position.

Uniqueness

(3-cyano-1-methyl-1H-pyrazol-4-yl)boronic acid is unique due to the combination of the cyano group, which can participate in various chemical reactions, and the boronic acid group, which is essential for Suzuki-Miyaura cross-coupling reactions. The presence of the methyl group at the 1-position also influences the compound’s reactivity and binding properties.

Properties

Molecular Formula

C5H6BN3O2

Molecular Weight

150.93 g/mol

IUPAC Name

(3-cyano-1-methylpyrazol-4-yl)boronic acid

InChI

InChI=1S/C5H6BN3O2/c1-9-3-4(6(10)11)5(2-7)8-9/h3,10-11H,1H3

InChI Key

QYRBNUJZVJQRTC-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN(N=C1C#N)C)(O)O

Origin of Product

United States

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